N-Heptylformamide

Vue d'ensemble

Description

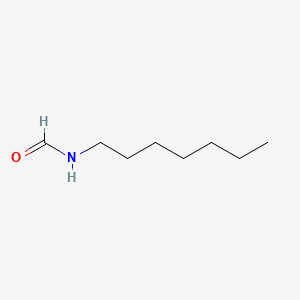

N-Heptylformamide is an organic compound belonging to the class of secondary carboxylic acid amides. It has the molecular formula C8H17NO and is characterized by the presence of a formamide functional group attached to a heptyl chain. This compound is known for its role in various chemical and biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Heptylformamide can be synthesized through several methods. One common approach involves the reaction of heptylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically occurs at moderate temperatures and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where heptylamine and formic acid are combined in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-Heptylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Heptanoic acid.

Reduction: Heptylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

General Applications of Formamides

Formamides can be produced through the reductive amidation of CO2, utilizing catalysts and hydrosilanes as reducing agents . This method is applicable to a variety of amines, including aromatic, alicyclic, and aliphatic amines, to yield formylated products .

Catalysis: N-heterocyclic carbenes (NHCs) can act as catalysts in formylation reactions of amines with CO2 and hydrosilanes, producing high yields of formylated products . For example, 1,3,2-diazaphospholene (NHP-H) is an N-heterocyclic base containing a phosphorus atom that can catalyze the formylation of amines with CO2 and Ph2SiH2 with 72–99% yields .

Solvents: Formamide derivatives like N,N-dimethylformamide (DMF) can be used as solvents in chemical reactions . DMF can help in achieving high yields of formylated products due to its polarity and solubility towards CO2 .

Bioactive Compounds: Formamides may serve as precursors or intermediates in synthesizing bioactive compounds . Bioactive compounds from natural sources have significant scientific importance and show extensive application prospects in exploring various medicinal applications .

Phenolic-Enabled Nanotechnology: Formamides might be used in the synthesis of phenolic compounds, which have applications in biosensing, bioimaging, and disease treatment .

Other potential applications:

Mécanisme D'action

The mechanism of action of N-Heptylformamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to protein kinase C (PKC) and inhibit its activity by preventing the phosphorylation of proteins. This inhibition can lead to various biological effects, including the modulation of cell signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methylformamide

- N,N-Dimethylformamide

- N-Benzylformamide

Comparison

N-Heptylformamide is unique due to its heptyl chain, which imparts different physical and chemical properties compared to other formamides. For example, N-Methylformamide and N,N-Dimethylformamide have shorter alkyl chains, resulting in different solubility and reactivity profiles. N-Benzylformamide, on the other hand, has an aromatic ring, which significantly alters its chemical behavior .

This compound’s distinct structure makes it suitable for specific applications where longer alkyl chains are advantageous, such as in certain industrial and medicinal contexts .

Activité Biologique

N-Heptylformamide (NHF) is a compound that has garnered interest in various biological studies due to its potential effects on enzyme activity and cellular processes. This article reviews the biological activity of this compound, focusing on its interactions with alcohol dehydrogenase (ADH) enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of heptanoic acid, characterized by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 157.23 g/mol

The structure consists of a heptyl group attached to a formamide moiety, which influences its biological interactions.

Inhibition of Alcohol Dehydrogenase

Recent studies indicate that this compound acts as an inhibitor of specific isoforms of alcohol dehydrogenase, particularly ADH4. This enzyme plays a critical role in the metabolism of various substrates, including 20-hydroxyeicosatetraenoic acid (20-HETE). The inhibition of ADH4 by NHF suggests potential implications for managing conditions related to oxidative stress and inflammation.

- Inhibition Studies : this compound has been shown to inhibit the oxidation of 20-HETE by both mouse and human ADH4, while not affecting ADH3. This selective inhibition may provide insights into targeted therapeutic strategies for diseases involving oxidative stress .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study: Therapeutic Potential in Kidney Disorders

A significant application of this compound is its potential use in treating kidney disorders. Research indicates that compounds inhibiting ADH could mitigate the risk of kidney damage associated with alcohol metabolism. One study highlighted that NHF could prevent hepatotoxicity by modulating the activity of enzymes involved in detoxification pathways.

- Mechanism : The protective effect is thought to be mediated through the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Clinical Implications

The inhibition of ADH by this compound opens avenues for clinical applications, particularly in conditions where excessive alcohol consumption leads to metabolic disturbances. By selectively targeting ADH4, NHF may help reduce the adverse effects associated with alcohol metabolism.

Research Findings

- Molecular Docking Studies : Computational models suggest that this compound binds effectively to active sites of ADH enzymes, indicating its potential as a lead compound for drug development aimed at managing alcohol-related disorders .

- Safety Profile : In vitro studies demonstrate that NHF exhibits low toxicity levels, making it a candidate for further pharmacological evaluation .

- Future Directions : Ongoing research aims to explore the full spectrum of biological activities associated with this compound, including its effects on other metabolic pathways and potential synergistic effects with other therapeutic agents.

Propriétés

IUPAC Name |

N-heptylformamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-9-8-10/h8H,2-7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUHDTOEJHVKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324227 | |

| Record name | N-HEPTYLFORMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-16-6 | |

| Record name | n-Heptylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-heptyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-HEPTYLFORMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEPTYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E80SN819M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.